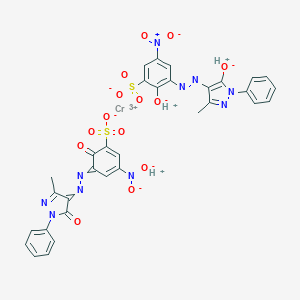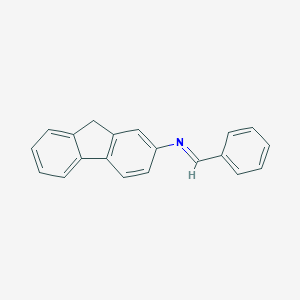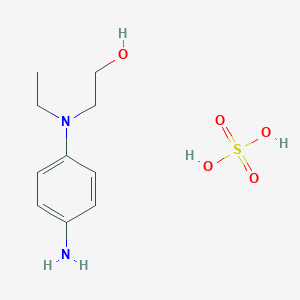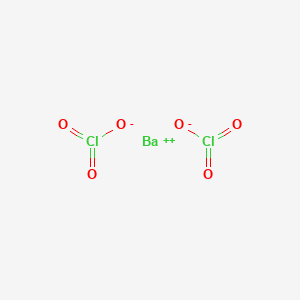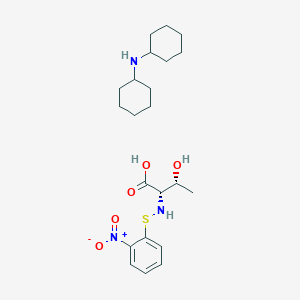
Benzene, (1-methylpentadecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (1-methylpentadecyl)- is a chemical compound that belongs to the family of alkylbenzenes. It is commonly used as a solvent in various industrial processes, including the production of rubber, plastics, and resins. This chemical compound is also used as a starting material for the synthesis of other organic compounds.
Mécanisme D'action
Benzene, (1-methylpentadecyl)- exerts its biological effects through its interaction with various molecular targets in the body. It has been shown to interact with the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various genes involved in the metabolism and detoxification of xenobiotics. Moreover, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and toxins in the liver.
Effets Biochimiques Et Physiologiques
Benzene, (1-methylpentadecyl)- has been shown to exhibit various biochemical and physiological effects in different experimental models. It has been shown to induce oxidative stress and inflammation in various cell types, including liver and lung cells. Moreover, it has been shown to alter the expression of various genes involved in the regulation of cell cycle and apoptosis, leading to cell death and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
Benzene, (1-methylpentadecyl)- has several advantages as a solvent for lab experiments. It has a high boiling point and low vapor pressure, making it suitable for high-temperature reactions and distillations. Moreover, it has a low toxicity and is relatively inert, making it safe to handle in the laboratory. However, it has some limitations, including its low solubility in water and its potential to form explosive peroxides upon exposure to air.
Orientations Futures
There are several future directions for the research on Benzene, (1-methylpentadecyl)-. One area of interest is the study of its potential applications as a solvent for the extraction and purification of natural products and pharmaceuticals. Moreover, there is a need for further research on its mechanism of action and its effects on different molecular targets in the body. Additionally, the development of new synthetic methods for the production of Benzene, (1-methylpentadecyl)- and its derivatives may lead to the discovery of new compounds with potential applications in various scientific research fields.
Conclusion:
In conclusion, Benzene, (1-methylpentadecyl)- is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. It is commonly used as a solvent in various industrial processes and has been shown to exhibit various biochemical and physiological effects in different experimental models. Further research is needed to explore its potential applications and to understand its mechanism of action and effects on different molecular targets in the body.
Méthodes De Synthèse
Benzene, (1-methylpentadecyl)- can be synthesized by the reaction of 1-pentadecene with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction takes place through Friedel-Crafts alkylation mechanism, which involves the electrophilic substitution of benzene with the alkyl group of 1-pentadecene.
Applications De Recherche Scientifique
Benzene, (1-methylpentadecyl)- has been extensively studied for its potential applications in various scientific research fields. It has been used as a model compound for the study of the physicochemical properties of alkylbenzenes and their behavior in different environmental conditions. Moreover, it has been used as a solvent in the extraction and purification of various organic compounds, including natural products and pharmaceuticals.
Propriétés
Numéro CAS |
13419-16-4 |
|---|---|
Nom du produit |
Benzene, (1-methylpentadecyl)- |
Formule moléculaire |
C22H38 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
hexadecan-2-ylbenzene |
InChI |
InChI=1S/C22H38/c1-3-4-5-6-7-8-9-10-11-12-13-15-18-21(2)22-19-16-14-17-20-22/h14,16-17,19-21H,3-13,15,18H2,1-2H3 |
Clé InChI |
ZUXDORPHXZKYTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



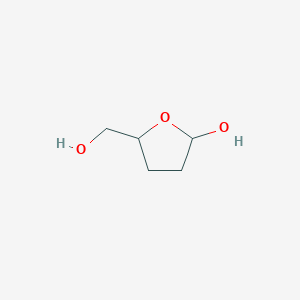
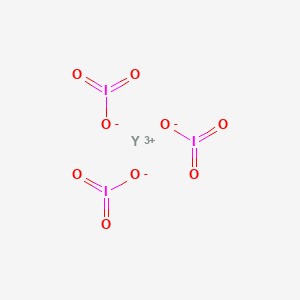
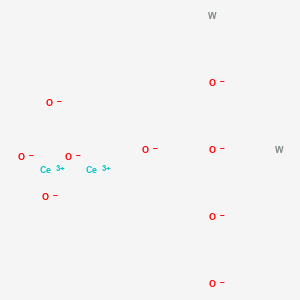
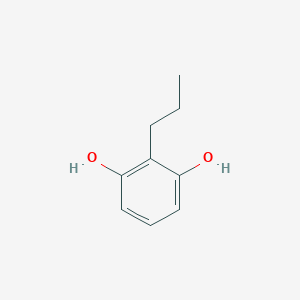
![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
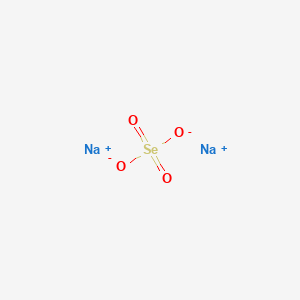
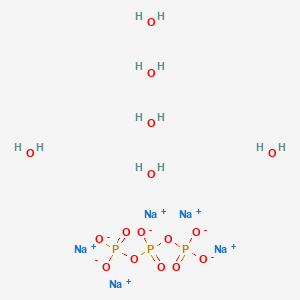
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
